methyl 4-(bromomethyl)naphthalene-2-carboxylate
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Overview
Description
Methyl 4-(bromomethyl)naphthalene-2-carboxylate is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromomethyl group and a carboxylate ester group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)naphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl naphthalene-2-carboxylate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)naphthalene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group to a carboxyl group.
Reduction: Reduction reactions can be employed to remove the bromine atom, yielding methyl naphthalene-2-carboxylate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields methyl 4-(azidomethyl)naphthalene-2-carboxylate, while oxidation with potassium permanganate produces methyl 4-(carboxymethyl)naphthalene-2-carboxylate.
Scientific Research Applications
Methyl 4-(bromomethyl)naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)naphthalene-2-carboxylate depends on the specific application and the target molecule it interacts with. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved vary based on the specific reaction and the desired product.
Comparison with Similar Compounds
Methyl 4-(bromomethyl)naphthalene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(chloromethyl)naphthalene-2-carboxylate: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and selectivity in substitution reactions.
Methyl 4-(iodomethyl)naphthalene-2-carboxylate: The presence of an iodine atom makes this compound more reactive in nucleophilic substitution reactions compared to its bromine and chlorine counterparts.
Methyl 4-(hydroxymethyl)naphthalene-2-carboxylate: This compound contains a hydroxyl group instead of a halogen, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
79997-05-0 |
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Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-7H,8H2,1H3 |
InChI Key |
KCPDQWWCJNTCML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)CBr |
Purity |
95 |
Origin of Product |
United States |
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